molecular formula C5H5FN2 B1321464 4-Fluoropyridin-3-amine CAS No. 1060804-19-4

4-Fluoropyridin-3-amine

Cat. No.: B1321464
CAS No.: 1060804-19-4
M. Wt: 112.1 g/mol
InChI Key: SKXRCTJSNWLGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Fluorinated Pyridine (B92270) Systems

Fluorinated pyridine systems are a class of compounds that hold a privileged position in the fields of pharmaceutical and agrochemical research. rsc.orgnih.gov The introduction of fluorine into a pyridine ring can profoundly alter the molecule's physicochemical and biological properties. nih.govacs.org Fluorine's high electronegativity and small size can influence a molecule's pKa, dipole moment, and conformational preferences. nih.gov These modifications can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability, and improved binding affinity to target proteins. acs.orgnih.gov

The strategic placement of a fluorine atom can therefore be a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic profiles. acs.orgmdpi.com Consequently, fluorinated heterocycles, including pyridines, are integral components of numerous approved drugs and clinical candidates. rsc.orgnih.gov The development of synthetic methods to create diverse fluorinated pyridines is an active area of research, driven by the need for novel molecular entities with fine-tuned properties. nih.gov

Strategic Importance of 4-Fluoropyridin-3-amine as a Synthetic Synthon

This compound, also known as 3-amino-4-fluoropyridine, is a bifunctional molecule featuring both a nucleophilic amino group and a pyridine ring activated by an electron-withdrawing fluorine atom. This specific arrangement of functional groups makes it a highly valuable and versatile synthetic intermediate, or synthon, in organic synthesis. chembk.comchemicalbook.com

Research has identified this compound as a key building block in the synthesis of various new drugs. google.com Notably, it serves as an important intermediate for creating transforming growth factor-beta (TGF-β) inhibitors and thrombin inhibitors, both of which are significant targets in drug discovery. chemicalbook.comgoogle.com The presence of the fluorine atom at the 4-position and the amino group at the 3-position allows for regioselective chemical transformations, enabling the construction of more complex molecular architectures.

The importance of this compound is further highlighted by research into its synthesis, including methods for producing its radiolabeled isotopologue, [¹⁸F]3-fluoro-4-aminopyridine. nih.gov This radiotracer has potential applications in positron emission tomography (PET) imaging, a non-invasive diagnostic technique. nih.gov The development of efficient synthetic routes to this compound, such as the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor followed by reduction, underscores its strategic value in both pharmaceutical development and advanced medical imaging research. nih.gov

Compound Data

The following tables provide key data for this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 1060804-19-4 nih.gov
Synonyms 3-Amino-4-fluoropyridine, 4-Fluoro-3-pyridinamine nih.gov
Molecular Formula C₅H₅FN₂ nih.gov
Molecular Weight 112.11 g/mol sigmaaldrich.com
Appearance White crystalline solid / Powder chembk.comsigmaaldrich.com
Melting Point 71-79 °C sigmaaldrich.com

Table 2: Spectroscopic Data Summary

While detailed spectra are specific to analytical conditions, the following table summarizes expected characteristic signals for this compound based on its structure and general spectroscopic principles. Documentation including NMR, HPLC, and LC-MS is often available from chemical suppliers. bldpharm.comambeed.com

TechniqueCharacteristic Signals
IR Spectroscopy N-H stretching (primary amine) expected around 3400-3250 cm⁻¹ (two bands). orgchemboulder.com Aromatic C-N stretching is anticipated in the 1335-1250 cm⁻¹ region. orgchemboulder.com Strong C-F stretching absorption is also expected.
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the two amine (-NH₂) protons.
¹³C NMR Five distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to the fluorine atom (C4) showing a characteristic large coupling constant (JC-F).
¹⁹F NMR A single resonance, characteristic of the fluorine atom on the pyridine ring.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 112.11, with fragmentation patterns corresponding to the structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRCTJSNWLGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618746
Record name 4-Fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-19-4
Record name 4-Fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Profiles of 4 Fluoropyridin 3 Amine

Electronic and Steric Effects on Reaction Dynamics

The reactivity of the 4-Fluoropyridin-3-amine molecule is profoundly influenced by the electronic properties of the fluorine and amine substituents. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine (B92270) ring. This effect decreases the electron density of the ring system, making it more susceptible to nucleophilic attack. Conversely, the amino group at position 3 acts as an electron-donating group through its resonance effect (+R), which can partially counteract the inductive withdrawal of the fluorine atom.

The substitution of hydrogen by fluorine can also decrease the basicity of the pyridine ring's nitrogen atom. acs.org This modification of the molecule's electronic properties is a critical factor in its reaction dynamics. Sterically, the substituents are relatively small, meaning that steric hindrance is not a dominant factor in many of its reactions, allowing for a wide range of chemical transformations.

Table 1: Electronic Effects of Substituents on the Pyridine Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Fluorine (F)4Strongly Withdrawing (-I)Weakly Donating (+R)Net Electron Withdrawal
Amino (NH₂)3Weakly Withdrawing (-I)Strongly Donating (+R)Net Electron Donation

Nucleophilic Reactivity at Pyridine Positions

The pyridine ring is inherently electron-deficient compared to benzene, and the presence of the electron-withdrawing fluorine atom further enhances this property. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated for nucleophilic attack are typically ortho and para to the electron-withdrawing group and the ring nitrogen.

In this compound, the C4 position (bearing the fluorine) and the C2 and C6 positions are the most electrophilic sites. The fluorine atom is a good leaving group in SNAr reactions, particularly when the ring is activated. Research has shown that fluoropyridines can be significantly more reactive in SNAr reactions than their corresponding chloro- or bromopyridines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a principle that extends to other fluorinated pyridines. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate formed during the substitution reaction. nih.gov

Table 2: Predicted Nucleophilic Reactivity at Pyridine Ring Positions

Ring PositionInfluencing FactorsPredicted Reactivity
C2Ortho to ring nitrogen, meta to F, ortho to NH₂High
C4Activated by ring nitrogen, bears good leaving group (F)High (Substitution of F)
C5Meta to ring nitrogen, ortho to F, para to NH₂Moderate
C6Ortho to ring nitrogen, meta to F and NH₂High

Functional Group Interconversions and Transformations involving this compound

This compound is a valuable building block for introducing a substituted pyridine moiety into more complex molecules. Both the amino group and the fluorine atom can participate in or be modified through various chemical reactions.

The amino group can undergo standard transformations such as diazotization, acylation, and alkylation, allowing for the synthesis of a wide array of derivatives. The fluorine atom can be displaced by various nucleophiles via SNAr reactions. Furthermore, the entire molecule serves as a precursor in multi-step syntheses. For example, the synthesis of 3-fluoro-4-aminopyridine itself can be achieved through processes like the Hofmann degradation of 3-fluoro-4-pyridine carboxamide or the catalytic hydrogenation of 3-fluoro-4-nitropyridine (B80604) N-oxide. google.comresearchgate.net These synthetic routes highlight the interconversion of functional groups to arrive at the target molecule.

Table 3: Selected Transformations Involving this compound and Related Precursors

Starting MaterialReagents/ConditionsProductTransformation Type
3-Fluoro-4-pyridine carboxamideHofmann Degradation (e.g., Br₂, NaOH)This compoundAmide to Amine Conversion google.com
3-Fluoro-4-nitropyridine N-oxideCatalytic Hydrogenation (e.g., H₂, Pd/C)This compoundNitro Group Reduction researchgate.net
3-FluoropyridineStrong base (e.g., LDA), then CO₂3-Fluoro-4-pyridinecarboxylic acidCarboxylation google.com
Methyl 3-nitropyridine-4-carboxylateCesium Fluoride (CsF) in DMSOMethyl 3-fluoropyridine-4-carboxylateNucleophilic Aromatic Substitution (NO₂ by F) nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules like 4-Fluoropyridin-3-amine. The presence of the NMR-active nuclei ¹H, ¹⁹F, and ¹³C allows for a comprehensive analysis of the molecule's connectivity and spatial arrangement.

¹H NMR spectroscopy provides initial information about the protons on the pyridine (B92270) ring. For this compound, three distinct signals are expected for the aromatic protons. The chemical shifts and splitting patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity nih.gov. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural confirmation nih.govnih.gov. In ¹H-coupled ¹⁹F NMR spectra, the fluorine signal will be split by the neighboring protons, providing valuable information about through-bond connectivity. Conversely, in ¹⁹F-decoupled ¹H NMR spectra, the complex splitting of proton signals caused by fluorine coupling is removed, simplifying the spectrum and aiding in the assignment of proton resonances. The magnitude of proton-fluorine coupling constants (J-couplings) is dependent on the number of bonds separating the nuclei and their stereochemical relationship nih.gov.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound Note: This table presents expected values based on general principles and data for similar fluorinated pyridine structures. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-27.8 - 8.0Doublet of doublets (dd)³J(H2,H6) ≈ 1-2 Hz, ⁴J(H2,F4) ≈ 3-5 Hz
H-56.9 - 7.1Doublet of doublets (dd)³J(H5,H6) ≈ 5-7 Hz, ³J(H5,F4) ≈ 8-10 Hz
H-67.9 - 8.1Multiplet (m)³J(H6,H5) ≈ 5-7 Hz, ⁴J(H6,NH₂) ≈ small
NH₂4.0 - 5.5Broad singlet (br s)-
¹⁹F-120 to -140Multiplet (m)³J(F4,H5) ≈ 8-10 Hz, ⁴J(F4,H2) ≈ 3-5 Hz

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. In proton-decoupled ¹³C NMR spectra of this compound, five distinct signals corresponding to the five carbons of the pyridine ring are expected. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz, which appears as a doublet in a ¹⁹F-coupled ¹³C spectrum acs.org.

Heteronuclear coupling analysis provides further structural confirmation. Long-range coupling constants between fluorine and carbon atoms two bonds apart (²JCF) or three bonds apart (³JCF) are also observable and are crucial for unambiguous signal assignment acs.orgyoutube.com. For instance, C-3 and C-5 will show ²JCF coupling, while C-2 and C-6 will exhibit ³JCF coupling. These heteronuclear correlations can be definitively mapped using two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: Predicted ¹³C NMR Data and C-F Coupling for this compound Note: This table presents expected values based on general principles and data for similar fluorinated pyridine structures. Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (¹⁹F Coupled)Predicted Coupling Constant (JCF, Hz)
C-2~135-140Doublet³JCF ≈ 3-7 Hz
C-3~125-130Doublet²JCF ≈ 15-25 Hz
C-4~150-155Doublet¹JCF ≈ 230-260 Hz
C-5~110-115Doublet²JCF ≈ 20-30 Hz
C-6~140-145Singlet or small doublet⁴JCF ≈ 0-3 Hz

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion acs.orgrsc.org. This allows for the unambiguous determination of the molecular formula (C₅H₅FN₂).

Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule, which provides additional structural evidence. For aminopyridines, a common fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring nist.govnist.gov. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Daltons)Ion FormulaIdentification
112.0491[C₅H₅FN₂]⁺Molecular Ion (M⁺)
85.0410[C₄H₃FN]⁺Fragment from loss of HCN
69.0349[C₃H₂FN]⁺Further fragmentation

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

HPLC is widely used for the analysis of pyridine derivatives. A common approach for compounds like this compound involves reversed-phase chromatography. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) researchgate.netnih.gov. To ensure good peak shape and retention for the basic amine, an acid modifier (e.g., formic acid, trifluoroacetic acid) or a buffer (e.g., ammonium (B1175870) acetate) is often added to the mobile phase researchgate.nethelixchrom.com. Detection is typically performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, often around 254 nm.

Table 4: Example HPLC Method Parameters for Aminopyridine Analysis

ParameterConditionReference
Column C18 bonded silica, 4.6 x 150 mm, 5 µm researchgate.net
Mobile Phase Acetonitrile and aqueous ammonium acetate (B1210297) with pH adjustment researchgate.net
Flow Rate 1.0 mL/min sielc.com
Detection UV at 254 nm or 275 nm helixchrom.com
Injection Volume 1-10 µL helixchrom.comsielc.com

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. The fundamental principles of separation remain the same as in HPLC, but the methods are adapted for the UPLC system. A UPLC method for this compound would offer a high-throughput option for quality control, purity checks, and quantitative analysis, which is particularly valuable in research and manufacturing environments. The enhanced resolution of UPLC is also beneficial for separating closely related isomers or impurities that may be difficult to resolve by HPLC.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, specific regions of the IR spectrum would be of interest:

N-H Stretching Region (approx. 3500-3300 cm⁻¹): The amino group would typically exhibit two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The exact positions would be sensitive to hydrogen bonding.

Pyridine Ring Stretching Region (approx. 1600-1400 cm⁻¹): Multiple bands arising from C=C and C=N stretching vibrations within the pyridine ring are expected here. The substitution pattern influences the appearance of these bands.

N-H Bending Region (approx. 1650-1580 cm⁻¹): The scissoring motion of the -NH₂ group gives rise to a characteristic absorption in this range.

C-F Stretching Region (approx. 1300-1000 cm⁻¹): A strong absorption band due to the stretching of the carbon-fluorine bond is expected. Its precise location would be a key indicator for the presence of the fluorine substituent.

Without experimental data, a detailed data table of IR spectral peaks and their assignments for this compound cannot be provided.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, often providing information on non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for analyzing:

Symmetric Ring Vibrations: The symmetric "breathing" mode of the pyridine ring typically gives a strong and sharp signal in the Raman spectrum, providing information about the integrity and substitution of the ring.

C-C and C-N Framework: Vibrations of the molecular backbone can be effectively probed.

Low-Frequency Modes: Torsional and deformation modes at low wavenumbers can provide insight into the molecular conformation.

As with IR spectroscopy, the absence of specific research on this compound in the searched literature precludes the generation of a detailed data table with Raman shifts and their corresponding vibrational assignments. Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to predict the vibrational frequencies and intensities for both IR and Raman spectra, which could then guide future experimental investigations.

Theoretical and Computational Studies on 4 Fluoropyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) for Molecular and Electronic Properties

Table 1: Hypothetical DFT Calculated Geometric Parameters for 4-Fluoropyridin-3-amine

Parameter Value
C-F Bond Length (Å) Data Not Available
C-N (amine) Bond Length (Å) Data Not Available
C-C Bond Lengths (Å) Data Not Available
C-N (ring) Bond Lengths (Å) Data Not Available
C-C-N Bond Angles (°) Data Not Available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not available in the reviewed literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations for this compound would offer a benchmark for other theoretical methods and provide very reliable data on its geometry and electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and shapes of these orbitals provide crucial information about a molecule's ability to donate or accept electrons. irjweb.com

HOMO-LUMO Gap and Chemical Softness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. irjweb.com From the HOMO and LUMO energies, other important reactivity descriptors such as chemical potential, hardness, and softness can be calculated. Chemical softness is a measure of a molecule's ability to undergo chemical reactions. A higher value of chemical softness implies higher reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap (ΔE) Data Not Available
Chemical Hardness (η) Data Not Available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific FMO analysis for this compound is not available in the reviewed literature.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid and liquid phases. For this compound, computational methods could be employed to investigate various types of non-covalent interactions, such as hydrogen bonding (involving the amine group and the nitrogen atom of the pyridine (B92270) ring), halogen bonding (involving the fluorine atom), and π-π stacking interactions between the pyridine rings of adjacent molecules. Techniques like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis would provide a quantitative and qualitative understanding of these interactions, which are vital for predicting crystal packing and other macroscopic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the characterization of transition states. For this compound, reaction pathway modeling could be used to investigate its behavior in various chemical transformations, such as electrophilic or nucleophilic substitution reactions. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathway and locate the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies would provide valuable insights into the reactivity and synthetic utility of this compound.

Strategic Applications of 4 Fluoropyridin 3 Amine As a Building Block

Precursor in Pharmaceutical Research and Development

In the pharmaceutical industry, 4-Fluoropyridin-3-amine serves as a crucial intermediate for the synthesis of bioactive molecules aimed at treating a range of diseases, including neurological disorders and cancer. chemimpex.com Its structure allows for diverse chemical modifications, enabling the design of compounds with improved efficacy and selectivity. chemimpex.com

The this compound framework is an important starting point for developing novel bioactive scaffolds, which form the core structure of new drug candidates. The pyridine (B92270) ring is a common feature in many pharmaceuticals, and the addition of fluorine and amine groups provides strategic points for chemical elaboration. The design of novel compounds often involves using such scaffolds to create libraries of derivatives for screening against biological targets. For instance, various aminopyridine derivatives are foundational to the synthesis of compounds explored for their therapeutic potential. semanticscholar.org The development of new pyridazin-3(2H)-one scaffolds for FABP4 inhibition illustrates how core heterocyclic amine structures are modified to create potent and selective inhibitors. nih.gov

Scaffold TypePotential Therapeutic AreaRationale for Use
Pyrimidine DerivativesAnti-inflammatoryThe aminopyrimidine scaffold can be modified to inhibit inflammatory factors and pathways. nih.govrsc.org
Oxazolidinone DerivativesAntibacterialIncorporating a fluoropyridine ring into oxazolidinone structures has been shown to enhance activity against Gram-positive bacteria. nih.gov
Pyridazinone DerivativesMetabolic DiseasesAmine-functionalized pyridazinone cores serve as novel scaffolds for inhibiting targets like Fatty Acid-Binding Protein 4 (FABP4). nih.gov
Triazole-Thione HybridsAntimicrobial, AntitumorCombining pyridine and triazole-thione moieties creates hybrid scaffolds with potential dual-action therapeutic benefits. nih.gov

This compound is a key intermediate in the synthesis of molecules designed to interact with specific biological pathways. It is a precursor for compounds such as transforming growth factor-β (TGF-β) inhibitors and thrombin inhibitors. chemicalbook.comchemdad.com Furthermore, it is a fluorinated derivative of 4-aminopyridine, a compound approved for treating multiple sclerosis that functions by blocking potassium channels in the central nervous system. nih.gov This relationship highlights its potential in developing new agents for neurological conditions by targeting specific ion channels or signaling cascades. nih.gov

Target Pathway/MoleculeTherapeutic IndicationRole of this compound
Transforming Growth Factor-β (TGF-β)Cancer, FibrosisServes as a starting material for the synthesis of small molecule inhibitors. chemicalbook.comchemdad.com
ThrombinThrombosis, Cardiovascular DiseaseUsed as a key building block for creating thrombin inhibitors. chemicalbook.comchemdad.com
Potassium ChannelsMultiple Sclerosis, Neurological DisordersAs a derivative of 4-aminopyridine, it provides a scaffold for developing new channel modulators. nih.gov

The unique electronic properties conferred by the fluorine atom and the amino group make this compound a valuable component in the design of anti-inflammatory and antimicrobial agents. chemimpex.com Researchers utilize this compound to generate novel molecular structures with enhanced biological activity. chemimpex.com For example, studies on 4-indole-2-arylaminopyrimidine derivatives show that modifications to the aminophenyl ring, a structure related to aminopyridine, can significantly impact anti-inflammatory activity. nih.gov Similarly, the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives has yielded compounds with potent antibacterial activity against drug-resistant Gram-positive bacteria. nih.gov The development of new antimicrobial agents often focuses on creating scaffolds that can overcome resistance mechanisms, a field where novel fluorinated heterocyclic compounds are of great interest. mdpi.comnih.gov

Application in Agrochemical Synthesis

This compound serves as a building block in the synthesis of modern herbicides and pesticides. chemimpex.com Its structure facilitates the introduction of specific functional groups that are essential for the biological activity of the final product. chemimpex.com The pyridine core is present in many successful herbicides, and the strategic placement of substituents like fluorine is critical for optimizing performance. Amine-based formulations are common in herbicides like 2,4-D, where they influence properties such as solubility and plant uptake. purdue.edu24d.infolovelandproducts.com The development of fluorinated pesticides is a growing field, as these compounds often exhibit improved potency and a more desirable environmental profile. researchgate.net

Agrochemical ClassMode of Action ExampleRole of the Fluoropyridine Amine Structure
Pyridine CarboxylatesSynthetic AuxinsThe pyridine ring acts as the core toxicophore that mimics plant hormones. fbn.com
Picolinic Acid HerbicidesDisruption of Plant GrowthThe fluorinated pyridine scaffold can enhance binding to target proteins in weeds.
Systemic InsecticidesNicotinic Acetylcholine Receptor (nAChR) AgonistsThe amine group can be crucial for interaction with the insect's neural receptors.

Contribution to Advanced Material Science

In the field of material science, this compound is utilized in the development of specialized polymers and coatings. chemimpex.com The presence of the fluorine atom and the aromatic pyridine ring can impart desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. These features make it a useful monomer or additive in the synthesis of high-performance materials designed for demanding applications. chemimpex.com

Monomer and Intermediate in Polymer and Coating Design

This compound serves as a valuable chemical intermediate in the field of material science. It is utilized in the development of advanced materials, such as specialized polymers and coatings. The incorporation of this fluorinated pyridine building block is particularly noted in applications that demand specific properties like enhanced thermal and chemical resistance chemimpex.com. The presence of both a fluorine atom and an amino group on the pyridine ring enhances its reactivity, making it a versatile component for creating high-performance materials chemimpex.com.

Role in Radiochemistry and Molecular Imaging Probe Development

The unique structure of this compound makes it a critical precursor in the synthesis of radiolabeled compounds for medical imaging, particularly for Positron Emission Tomography (PET). Its radiolabeled analogue, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), is a significant PET tracer under investigation for imaging demyelination in neurological diseases like multiple sclerosis sigmaaldrich.comchemicalbook.comamerigoscientific.com.

The synthesis of the PET tracer [¹⁸F]3F4AP from precursors is a challenging process due to the meta position of the fluorine atom on the pyridine ring, a position that is typically difficult for nucleophilic fluorination sigmaaldrich.com. Researchers have developed several methods to achieve this transformation efficiently.

One prominent method involves a two-step process starting from 3-bromo-4-nitropyridine (B1272033) N-oxide. This precursor undergoes direct nucleophilic radiofluorination with [¹⁸F]fluoride at room temperature, which preferentially occurs at the meta position due to the electronic influence of the N-oxide group sigmaaldrich.comresearchgate.net. The resulting intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide, is then converted to the final product, [¹⁸F]3F4AP, through catalytic hydrogenation, which reduces both the nitro group and the N-oxide sigmaaldrich.comresearchgate.net.

A second, more recent method has been developed to improve radiochemical yield and specific activity. This approach utilizes a Yamada-Curtius rearrangement amerigoscientific.comacs.org. The synthesis begins with the radiofluorination of methyl 3-nitroisonicotinate, followed by hydrolysis. The resulting [¹⁸F]3-fluoroisonicotinic acid is then subjected to a one-pot Yamada-Curtius reaction using diphenylphosphoryl azide (DPPA) to yield [¹⁸F]3F4AP amerigoscientific.com. This method avoids the use of hydrogen gas and has been successfully adapted for automated synthesis modules amerigoscientific.com.

Optimizing the radiochemical yield (RCY) and specific activity is crucial for the production of PET tracers for clinical and preclinical use. Different synthesis strategies for [¹⁸F]3F4AP have been evaluated to maximize these parameters.

Synthesis MethodKey PrecursorOverall Radiochemical Yield (uncorrected)Specific/Molar Activity (at EOS)Synthesis TimeReference
N-Oxide Precursor + Hydrogenation3-bromo-4-nitropyridine N-oxide~2.5%0.37 - 3.7 GBq/µmol~2 hours sigmaaldrich.comacs.org
Yamada-Curtius RearrangementMethyl 3-nitroisonicotinate5 - 15%37 - 148 GBq/µmol~90 minutes acs.org
Automated Yamada-Curtius (cGMP)Methyl 3-nitroisonicotinate1 - 3%~169 GBq/µmol (4568 mCi/µmol)~90 minutes amerigoscientific.com

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Protocols

A significant future direction lies in the development of more environmentally benign and efficient synthetic routes to 4-Fluoropyridin-3-amine and its derivatives. Traditional methods often involve harsh reaction conditions, hazardous reagents, and low atom economy. Emerging research focuses on addressing these limitations through green chemistry principles.

Key areas of development include:

One-Pot Multicomponent Reactions: These reactions, often assisted by microwave irradiation, offer an efficient pathway to highly substituted pyridines by minimizing intermediate isolation steps, reducing solvent waste, and often shortening reaction times nih.gov.

Safer Diazotization Methods: Innovations in the synthesis of fluoropyridines from aminopyridines aim to improve the safety of diazotization-fluorination sequences, which can be hazardous. New methods focus on one-step syntheses that reduce reaction temperature and mitigate the risk of explosion associated with diazonium salt intermediates. google.com

Comparison of Synthetic Protocols for Fluorinated Pyridines

ProtocolKey FeaturesAdvantagesReference
Asymmetric HydrogenationRh-catalyzed hydrogenation of a tetrasubstituted fluoroalkene.High overall yield (66–68%), excellent enantioselectivity (>99% ee), green and economical. acs.org
Microwave-Assisted MCROne-pot, four-component reaction under microwave irradiation.Efficient, simple, reduced reaction times (2-7 min), aligns with green chemistry principles. nih.gov
Improved DiazotizationOne-step synthesis using a water absorbent to control the reaction.Higher yield, greatly increased reaction safety, suitable for industrial production. google.com

Exploration of Unprecedented Reactivity and Transformations

Future research will undoubtedly uncover novel chemical transformations involving the this compound scaffold. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group creates unique reactivity patterns that are ripe for exploration.

Emerging areas of interest include:

Pyridine (B92270) N-Oxide Intermediates: The use of pyridine N-oxides as precursors for direct fluorination is a novel strategy that has proven effective for synthesizing meta-substituted fluoropyridines. nih.govresearchgate.net This approach circumvents the challenges of direct nucleophilic aromatic substitution on the electron-rich pyridine ring and opens a new pathway for creating these valuable structures. nih.govresearchgate.net For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds in moderate yield at room temperature, a significant improvement over traditional methods. nih.govresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. acs.org Methods involving the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, provide a versatile route to diversely substituted 3-fluoropyridines from simple ketone components. acs.org

Novel Substitution Pathways: Researchers are exploring unprecedented nucleophilic aromatic substitutions, such as the direct displacement of a cyano group from cyanopyridines using lithium amides to yield aminopyridines. researchgate.net Applying such unconventional strategies to fluorinated cyanopyridines could provide new routes to compounds like this compound.

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of pyridine derivatives for drug discovery and materials science is driving the integration of synthesis with automated and high-throughput platforms. These technologies accelerate the discovery-to-development cycle by enabling rapid reaction screening, optimization, and production of compound arrays.

Future trends in this area include:

Fully Automated Modular Synthesis: The use of modular synthesis units allows for the fully automated production of complex molecules, including radiolabelled pyridine-based agents for applications in medical imaging. nih.gov These systems handle the entire process from synthesis to purification, ensuring reproducibility and high yields.

Flow Chemistry and Self-Optimizing Systems: Continuous flow chemistry platforms are becoming increasingly sophisticated. Autonomous self-optimizing systems can rapidly identify optimal reaction conditions for the synthesis of pyridine derivatives, such as pyridine-oxazoline (PyOX) ligands, by integrating optimization algorithms with the flow hardware. researchgate.net

AI-Driven Synthesis Platforms: Comprehensive platforms like SynFini™ leverage artificial intelligence and robotics to automate the entire chemistry workflow, from route design to small-scale synthesis and validation. youtube.com Such systems can prioritize synthetic strategies based on cost and likelihood of success, dramatically reducing the time from concept to molecule. youtube.com

Automated Library Generation: Synthetic methods amenable to high-throughput experimentation, such as the aza-Diels–Alder cycloaddition, are being adapted for fully automated library synthesis. researchgate.net This allows for the rapid generation of diverse compound arrays with varied physicochemical profiles for accelerated lead discovery. researchgate.net

Automated Platforms in Pyridine Synthesis

Platform/TechnologyApplicationKey AdvantageReference
Modular Synthesis UnitAutomated synthesis of 18F-labelled pyridine agents.High radiochemical yields (>90%) and rapid, automated production. nih.gov
Autonomous Flow MachineSynthesis of Pyridine-Oxazoline (PyOX) ligands.Rapid identification of optimal flow conditions via self-optimizing algorithms. researchgate.net
SynFini™ PlatformEnd-to-end automated synthesis from design to molecule.Leverages AI for route design and robotics for high-throughput screening. youtube.com
Radial SynthesizerAutomated multi-step synthesis and library generation.Hybrid batch/flow approach allows for module reuse and optimized conditions for each step. fu-berlin.de

Advanced In Silico Approaches for Rational Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of novel this compound derivatives. In silico methods provide deep insights into molecular properties, predict biological activity, and guide synthetic efforts, thereby reducing the time and cost associated with experimental work.

Key computational strategies being employed are:

Density Functional Theory (DFT) Studies: DFT calculations are used to evaluate the molecular geometry, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of aminopyridine derivatives. researchgate.netresearchgate.net These studies help in understanding the fundamental structure-property relationships.

Molecular Docking and Pharmacophore Modeling: For drug discovery, molecular docking is used to predict the binding modes of pyridine derivatives within the active sites of biological targets, such as FMS kinase or Cyclin-dependent kinase 2 (CDK2). nih.govnih.govrsc.org Pharmacophore models identify the essential 3D features required for biological activity, guiding the design of more potent inhibitors. nih.gov

ADMET Prediction: Computational platforms are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of newly designed compounds. auctoresonline.org This early-stage screening helps to prioritize candidates with favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): In silico QSAR models are developed to correlate the structural features of a series of compounds with their biological activities. nih.gov This allows for the rational design of new analogues with enhanced potency.

Application of In Silico Methods for Pyridine Derivatives

Computational MethodObjectiveTarget/ApplicationReference
Molecular Docking & MD SimulationsInvestigate binding modes and protein stability.CDK2 inhibitors for cancer therapy. nih.govrsc.org
QSAR ModelingDevelop predictive models for biological activity.FMS kinase inhibitors. nih.gov
ADMET ProfilingEvaluate drug-likeness and safety profiles.Design of pyridine-4-carbohydrazide derivatives. auctoresonline.org
Pharmacophore MappingIdentify essential features for biological activity.TRKA inhibitors for cancer therapy. nih.gov

Expanding the Scope in Chemical Biology and Medicinal Chemistry

This compound and its derivatives are versatile building blocks in medicinal chemistry and are expected to find broader applications in chemical biology. chemimpex.com The unique properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered pKa—make this scaffold highly attractive for designing novel bioactive molecules. scientificupdate.com

Future research will likely focus on:

Targeting Neurological Disorders: Building on the legacy of 4-aminopyridine, a treatment for multiple sclerosis, fluorinated analogues like 3-fluoro-4-aminopyridine are being investigated for new applications, including the imaging of demyelination in the central nervous system. nih.gov

Oncology: The pyridine-amine core is a privileged scaffold in the design of protein kinase inhibitors. nih.gov Derivatives are being developed as potent inhibitors of targets like FMS kinase and CDK2 for the treatment of various cancers. nih.govnih.govrsc.org

Infectious Diseases: The scaffold is utilized in the development of novel antimicrobial agents, where its unique structure can be modified to improve efficacy and selectivity against bacterial and fungal pathogens. chemimpex.com

Agrochemicals: Beyond pharmaceuticals, the compound serves as an intermediate in the synthesis of next-generation herbicides and pesticides, where the fluorine atom can enhance potency and environmental stability. chemimpex.com


Q & A

Q. Characterization methods :

  • NMR/X-ray crystallography : Used to confirm regioselectivity and structural integrity (e.g., bond angles and torsion angles in pyridine derivatives) .
  • Mass spectrometry : Validates molecular weight and purity .

Q. Table 1: Synthetic Routes and Yields

MethodPrecursorCatalyst/LigandYieldReference
Pd-catalyzed amination2,6-dichloro-3-fluoropyridinePd(OAc)₂, Xantphos22%
Bromine displacement3-bromopyridin-4-aminet-BuONa75–90%

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:
These derivatives exhibit diverse bioactivities, including:

  • Enzyme inhibition : Modulating BACE1 (β-site amyloid precursor protein cleaving enzyme) activity, as seen in AMG-8718, which reduces Aβ levels in Alzheimer’s models .
  • Receptor interactions : Pyridazine analogs show affinity for kinase targets (e.g., p38 MAP kinase) .

Q. Assay methodologies :

  • In vitro enzyme assays : Fluorescence-based or colorimetric readouts for BACE1 inhibition .
  • Cell-based models : Testing cytotoxicity and target engagement in neuronal cells .

Advanced: How can mechanistic ambiguities in the biological activity of this compound derivatives be resolved?

Answer:
Mechanistic uncertainties (e.g., off-target effects) require:

  • Computational docking : Predict binding modes to receptors like BACE1 or hERG channels .
  • Mutagenesis studies : Identify critical residues in target proteins through alanine scanning .
  • Kinetic assays : Distinguish competitive vs. allosteric inhibition using time-dependent enzyme studies.

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

Answer:
Key SAR insights include:

  • Fluorine positioning : Para-fluorine on phenyl rings enhances metabolic stability and target affinity .
  • Heterocyclic substitutions : Azetidine or morpholine groups improve solubility and reduce hERG binding .

Q. Table 2: Substituent Effects on Bioactivity

DerivativeModificationBioactivity ChangeReference
AMG-87184-aza substitution on xanthene↑ BACE1 potency, ↓ hERG
6-(4-Fluorophenoxy)pyridin-3-aminePhenoxy group↑ Kinase selectivity

Advanced: How should researchers address contradictions in reported pharmacological data?

Answer:
Contradictions (e.g., conflicting IC₅₀ values) require:

  • Reproducibility checks : Validate assays under identical conditions (pH, temperature) .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables .

Basic: What analytical methods ensure purity and structural fidelity of this compound derivatives?

Answer:

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • X-ray diffraction : Resolves crystallographic ambiguities (e.g., bond lengths in nitro-substituted analogs) .

Q. Table 3: Analytical Parameters

MethodParametersApplication
HPLCC18 column, acetonitrile/water gradientPurity ≥98%
X-rayMo-Kα radiation, 100 KCrystal structure determination

Advanced: What safety protocols are critical for handling hazardous intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents .
  • First aid : Immediate flushing with water for eye/skin exposure .

Advanced: How do computational models predict ADMET properties of this compound derivatives?

Answer:

  • In silico tools : Schrödinger’s QikProp for predicting logP, CNS permeability, and P-glycoprotein efflux .
  • hERG liability models : Identify cardiac risks via ligand-based pharmacophore screening .

Basic: What physicochemical properties are critical for formulation development?

Answer:

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points .

Advanced: How are in vivo pharmacodynamic models designed to evaluate this compound derivatives?

Answer:

  • Rodent models : CSF and brain Aβ reduction studies in rats (dose: 10–30 mg/kg, oral) .
  • Biomarkers : Quantify target engagement via ELISA or LC-MS for metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.